2,4,6-Trifluorophenol

Catalog No.
S708270
CAS No.
2268-17-9
M.F
C6H3F3O
M. Wt
148.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trifluorophenol

CAS Number

2268-17-9

Product Name

2,4,6-Trifluorophenol

IUPAC Name

2,4,6-trifluorophenol

Molecular Formula

C6H3F3O

Molecular Weight

148.08 g/mol

InChI

InChI=1S/C6H3F3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H

InChI Key

QQFWMPUXPLBWTG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)O)F)F

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)F

Precursor for Fluorinated Organic Compounds:

TFP's high reactivity, acting as both an acid and a nucleophile, makes it a versatile precursor for synthesizing various fluorinated organic compounds []. These compounds find applications in diverse areas, including:

  • Pharmaceuticals: Fluorine incorporation can enhance the properties of drugs, such as improving their bioavailability and metabolic stability []. TFP serves as a starting material for synthesizing fluorinated pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs [].
  • Agrochemicals: Fluorine substitution can improve the effectiveness of agrochemicals by enhancing their insecticidal, herbicidal, or fungicidal activity []. TFP can be used to synthesize these fluorinated agrochemicals.
  • Polymers: Fluorinated polymers possess unique properties like thermal and chemical stability, making them desirable for various applications. TFP can be used as a building block for the synthesis of these fluorinated polymers [].
  • Surfactants: Fluorinated surfactants exhibit improved surface activity and are resistant to harsh environments. TFP can be a starting material for synthesizing such specialized surfactants [].

Substrate for Enzyme Studies:

TFP acts as a substrate for specific enzymes, such as dehaloperoxidase (DHP) []. Studying the interaction of TFP with these enzymes helps researchers understand their catalytic mechanisms and potential applications in environmental remediation and biocatalysis [].

Molecular Structure Analysis

The key feature of 2,4,6-Trifluorophenol's structure is the presence of three fluorine atoms attached to the benzene ring at positions 2, 4, and 6. Fluorine's high electronegativity significantly impacts the molecule's properties compared to phenol. The electron-withdrawing nature of fluorine reduces the electron density around the hydroxyl group (-OH) on the benzene ring, making it less reactive compared to phenol.


Chemical Reactions Analysis

Synthesis

Decomposition

Other Reactions

Peroxidase enzymes have been shown to oxidize 2,4,6-Trifluorophenol, but the specific reaction mechanism requires further investigation [].


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature (similar to phenol).
  • Melting Point: Expected to be higher than phenol (43 °C) due to the presence of electron-withdrawing fluorine atoms.
  • Boiling Point: Likely higher than phenol (182 °C) due to stronger intermolecular forces with fluorine atoms.
  • Solubility: Presumed to be soluble in organic solvents like ethanol or acetone due to the aromatic ring and the hydroxyl group. Solubility in water might be lower compared to phenol due to the electron-withdrawing effect of fluorine.

Note

These properties are estimations and require experimental verification for accurate data.

Currently, there's no documented research on a specific mechanism of action for 2,4,6-Trifluorophenol in biological systems. However, its potential application as a substrate for dehaloperoxidase enzymes suggests it might be involved in the enzymatic removal of halogens (like chlorine) from similar environmental pollutants [].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4,6-Trifluorophenol

Dates

Modify: 2023-08-15

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